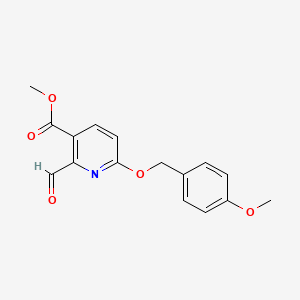
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate typically involves the chlorination of 2-ethylpyrimidine-4-carboxylic acid followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification is carried out using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-amino-2-ethylpyrimidine-4-carboxylate or 6-thio-2-ethylpyrimidine-4-carboxylate.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of 6-chloro-2-ethylpyrimidine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group make it a versatile intermediate that can form various derivatives with different biological activities. The molecular pathways involved depend on the specific derivative and its intended application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
- Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate
- Methyl 6-chloro-2-methylpyrimidine-4-carboxylate
Uniqueness
Methyl 6-chloro-2-ethylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. Its ethyl group at the 2-position and chlorine at the 6-position differentiate it from other similar compounds, making it a valuable intermediate in the synthesis of specialized molecules.
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
methyl 6-chloro-2-ethylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-7-10-5(8(12)13-2)4-6(9)11-7/h4H,3H2,1-2H3 |
Clave InChI |
AFCYHVGRHOSNPE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC(=N1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)

![Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11789397.png)

![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)



![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)


